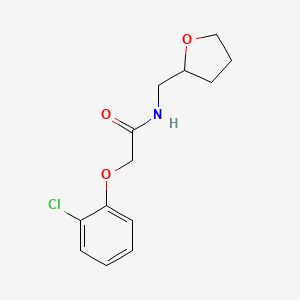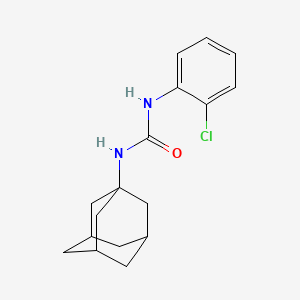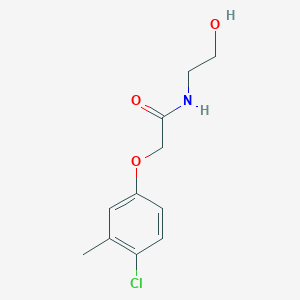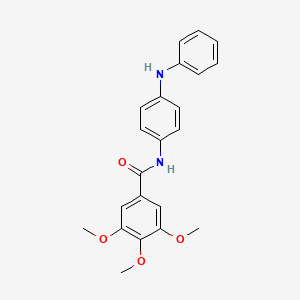
2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TFCA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. TFCA is a white crystalline powder that is soluble in water and organic solvents. It is primarily used in research laboratories for its ability to inhibit certain enzymes and as a precursor to other compounds.
Wirkmechanismus
2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has also been shown to have anti-inflammatory properties and can inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, this compound has a high degree of purity, which makes it ideal for use in biochemical assays.
However, there are also limitations associated with the use of this compound in laboratory experiments. One of the main limitations is that it can be toxic to cells at high concentrations. Additionally, this compound can be difficult to dissolve in certain solvents, which can limit its use in certain assays.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has potential applications in the treatment of certain cancers and as an anti-inflammatory agent.
Further research is also needed to better understand the mechanism of action of this compound and its potential side effects. This will be important for the development of safe and effective treatments based on this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential applications in various fields of research. One of its primary uses is as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has been shown to effectively inhibit this enzyme and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-11-5-1-2-6-12(11)18-9-13(16)15-8-10-4-3-7-17-10/h1-2,5-6,10H,3-4,7-9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKBDVVIROKZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B3948950.png)


![N-(3-chlorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948982.png)

![N-(3-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3948993.png)

![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3948999.png)
![N-(3,4-difluorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949003.png)
![6-{4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949008.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3949015.png)
![2-[(3,4-difluorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949020.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-N-methyl-2-morpholin-4-ylpropan-1-amine](/img/structure/B3949022.png)
![2-[(3-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949029.png)